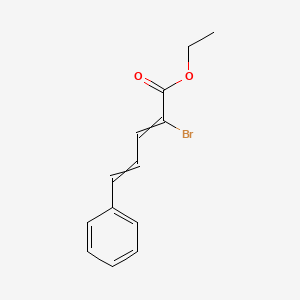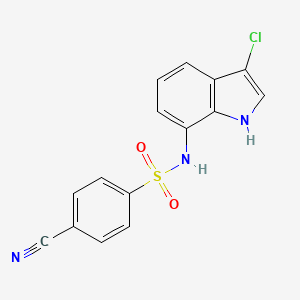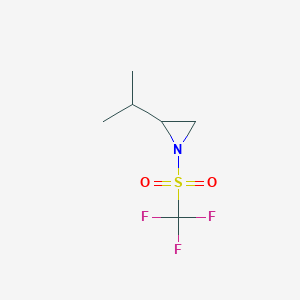
2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine is a chemical compound known for its unique structure and reactivity It features an aziridine ring, which is a three-membered nitrogen-containing ring, substituted with a propan-2-yl group and a trifluoromethanesulfonyl group
Vorbereitungsmethoden
The synthesis of 2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine typically involves the reaction of aziridine with trifluoromethanesulfonyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aziridine ring can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Ring-Opening Reactions: The strained aziridine ring can undergo ring-opening reactions with nucleophiles, leading to a variety of products.
Common reagents used in these reactions include strong bases, oxidizing agents, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine involves its reactivity with various molecular targets. The aziridine ring’s strain makes it highly reactive, allowing it to interact with nucleophiles and electrophiles. The trifluoromethanesulfonyl group can enhance the compound’s electrophilicity, making it more reactive in certain conditions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine can be compared with other aziridine derivatives, such as:
2-(Propan-2-yl)aziridine: Lacks the trifluoromethanesulfonyl group, making it less reactive in certain conditions.
1-(Trifluoromethanesulfonyl)aziridine: Lacks the propan-2-yl group, which can affect its steric and electronic properties.
Eigenschaften
CAS-Nummer |
196520-85-1 |
|---|---|
Molekularformel |
C6H10F3NO2S |
Molekulargewicht |
217.21 g/mol |
IUPAC-Name |
2-propan-2-yl-1-(trifluoromethylsulfonyl)aziridine |
InChI |
InChI=1S/C6H10F3NO2S/c1-4(2)5-3-10(5)13(11,12)6(7,8)9/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
UKCBHEBTYNCWDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CN1S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine](/img/structure/B12568060.png)
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
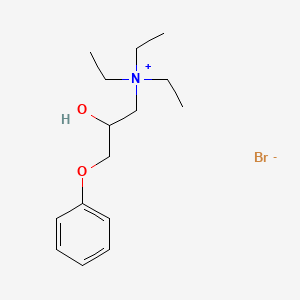
![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
![{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B12568075.png)
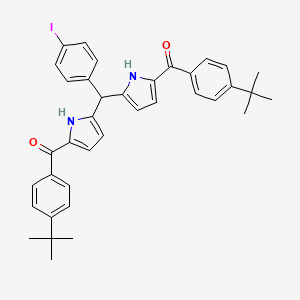
![1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568090.png)
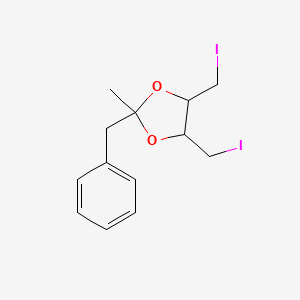
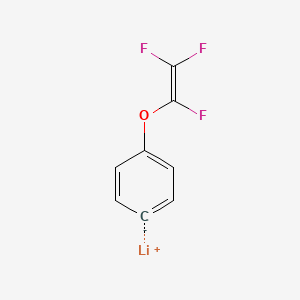
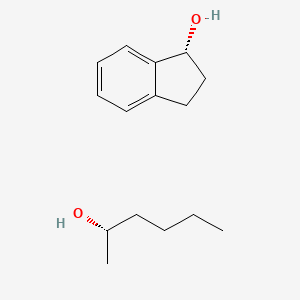
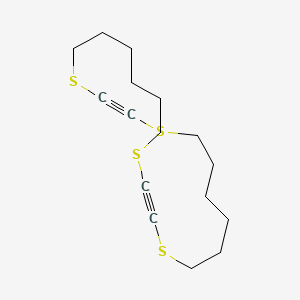
![2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate](/img/structure/B12568124.png)
